N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiophene ring, a cyano group, and a phenoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with 3-phenoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide: A similar compound with a fluorine atom in place of the phenoxy group.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide: Another related compound with a thiophenyl-pyridinyl moiety.
Uniqueness
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxy group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c23-14-19-18-11-4-5-12-20(18)27-22(19)24-21(25)15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIMZXWWBDYXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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